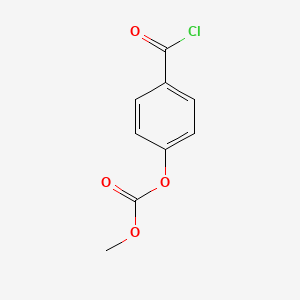

4-(Chlorocarbonyl)phenyl methyl carbonate

Description

4-(Chlorocarbonyl)phenyl methyl carbonate is an organic compound with the molecular formula C9H7ClO4 It is a derivative of phenyl carbonate, where the phenyl group is substituted with a chlorocarbonyl group

Properties

IUPAC Name |

(4-carbonochloridoylphenyl) methyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c1-13-9(12)14-7-4-2-6(3-5-7)8(10)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOGRKDHGJQANU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OC1=CC=C(C=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596327 | |

| Record name | 4-(Chlorocarbonyl)phenyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78152-12-2 | |

| Record name | 4-(Chlorocarbonyl)phenyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorocarbonyl)phenyl methyl carbonate typically involves the reaction of 4-hydroxybenzoyl chloride with dimethyl carbonate. The reaction is carried out under anhydrous conditions and in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of 4-(Chlorocarbonyl)phenyl methyl carbonate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Chlorocarbonyl)phenyl methyl carbonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorocarbonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-hydroxybenzoic acid and methyl chloroformate.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).

Hydrolysis: This reaction can be carried out under acidic or basic conditions, with water as the solvent.

Major Products Formed:

Nucleophilic Substitution: Depending on the nucleophile used, products such as 4-(aminocarbonyl)phenyl methyl carbonate, 4-(alkoxycarbonyl)phenyl methyl carbonate, or 4-(thiocarbonyl)phenyl methyl carbonate can be formed.

Hydrolysis: The major products are 4-hydroxybenzoic acid and methyl chloroformate.

Scientific Research Applications

4-(Chlorocarbonyl)phenyl methyl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chlorocarbonyl)phenyl methyl carbonate involves nucleophilic acyl substitution reactions. The chlorocarbonyl group is highly reactive towards nucleophiles, leading to the formation of carbamate or ester linkages. This reactivity is utilized in various applications, such as the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

4-(Methoxycarbonyl)phenyl methyl carbonate: Similar structure but with a methoxy group instead of a chlorocarbonyl group.

4-(Aminocarbonyl)phenyl methyl carbonate: Contains an aminocarbonyl group instead of a chlorocarbonyl group.

4-(Thiocarbonyl)phenyl methyl carbonate: Features a thiocarbonyl group in place of the chlorocarbonyl group.

Uniqueness: 4-(Chlorocarbonyl)phenyl methyl carbonate is unique due to its high reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis. Its ability to form stable carbamate and ester linkages is particularly useful in the modification of biomolecules and the production of advanced materials .

Biological Activity

4-(Chlorocarbonyl)phenyl methyl carbonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of 4-(Chlorocarbonyl)phenyl methyl carbonate features a chlorocarbonyl group attached to a phenyl ring, with a methyl carbonate moiety contributing to its reactivity and biological profile. This structural configuration is key to understanding its interactions with biological systems.

Biological Activity Overview

Research indicates that compounds similar to 4-(Chlorocarbonyl)phenyl methyl carbonate exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail specific activities observed in studies.

Antimicrobial Activity

4-(Chlorocarbonyl)phenyl methyl carbonate has demonstrated significant antimicrobial properties. In vitro studies have shown that derivatives of this compound exhibit activity against various bacterial strains. For instance, a study reported the antibacterial efficacy of related compounds against Gram-positive and Gram-negative bacteria, with inhibition zones measured as indicators of potency.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4-(Chlorocarbonyl)phenyl methyl carbonate | Staphylococcus aureus | 15 |

| 4-(Chlorocarbonyl)phenyl methyl carbonate | Escherichia coli | 12 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 4-(Chlorocarbonyl)phenyl methyl carbonate is supported by studies indicating its ability to induce apoptosis in cancer cell lines. For example, research on structurally similar compounds has shown:

- Mechanism : Induction of oxidative stress leading to cell death.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

A notable study found that derivatives exhibited IC50 values in the micromolar range, indicating effective cytotoxicity against cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(Chlorocarbonyl)phenyl methyl carbonate | MCF-7 | 10 |

| 4-(Chlorocarbonyl)phenyl methyl carbonate | HeLa | 15 |

Case Studies

Several case studies have highlighted the biological activities associated with 4-(Chlorocarbonyl)phenyl methyl carbonate:

- Study on Antimicrobial Properties : A recent investigation compared the efficacy of various derivatives against common pathogens. The study found that modifications in the chlorocarbonyl group significantly enhanced antibacterial activity.

- Anticancer Research : Another case study focused on the compound's effect on apoptosis in cancer cells. The results indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.